molecular formula C22H28N2O3S B2975469 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941912-53-4

4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2975469
CAS No.: 941912-53-4
M. Wt: 400.54
InChI Key: GJOHEPPHGOLGFZ-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities. The presence of the sulfonamide group further enhances its potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions to form the quinoline ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline core would yield quinoline N-oxide derivatives, while reduction of the carbonyl group would yield the corresponding alcohol.

Scientific Research Applications

4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: Unique due to its specific substitution pattern and combination of functional groups.

    Quinoline derivatives: Share the quinoline core but differ in the substituents attached to the ring.

    Sulfonamide derivatives: Share the sulfonamide group but differ in the rest of the molecular structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of a quinoline core with an isopentyl group and a sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-ethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-4-17-5-9-20(10-6-17)28(26,27)23-19-8-11-21-18(15-19)7-12-22(25)24(21)14-13-16(2)3/h5-6,8-11,15-16,23H,4,7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOHEPPHGOLGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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